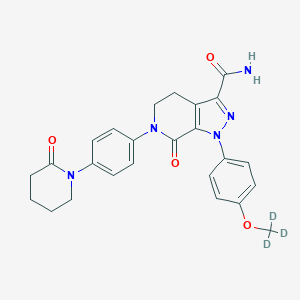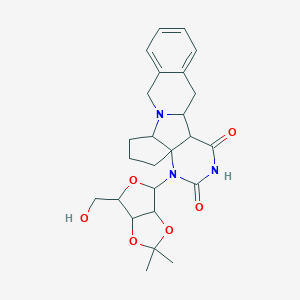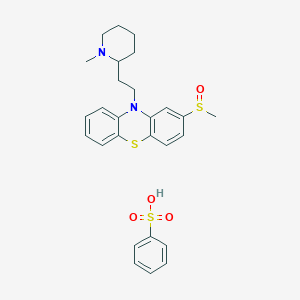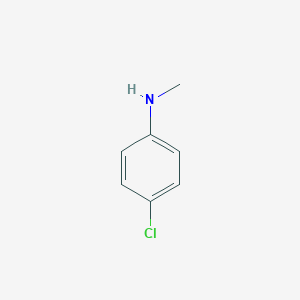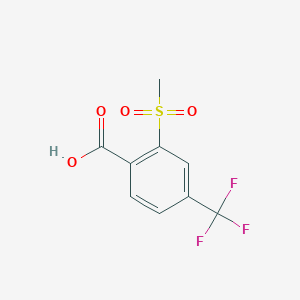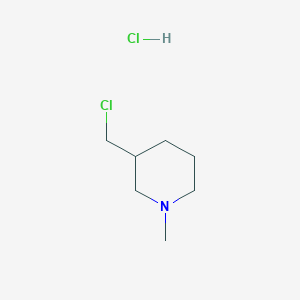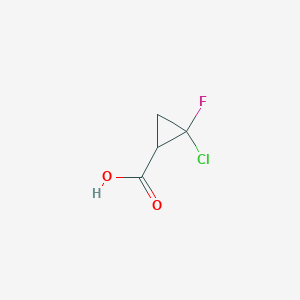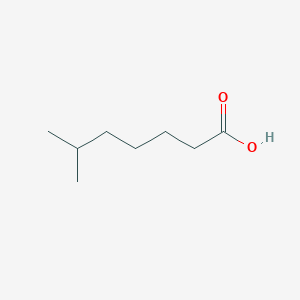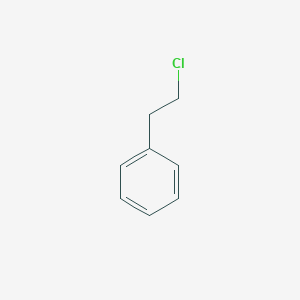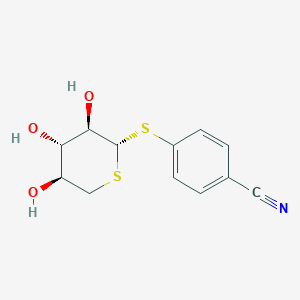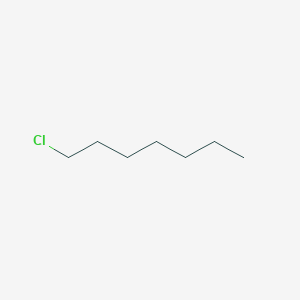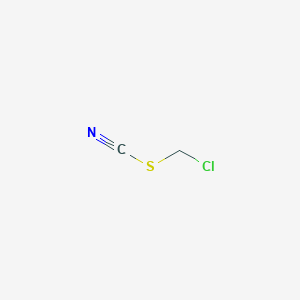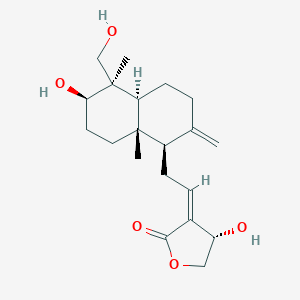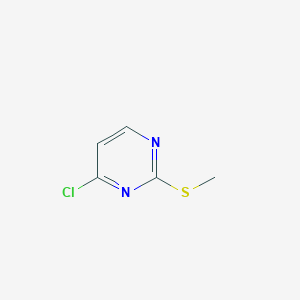![molecular formula C45H74O14 B146390 Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate CAS No. 135257-49-7](/img/structure/B146390.png)
Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate is a natural product found in Didemnum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Studies
Research has explored various synthetic methods and pathways related to compounds structurally similar to the specified methyl ester compound. For instance, Attwood, Barrett, and Florent (1981) conducted model studies on the synthesis of milbemycin β3, involving compounds with 1,7-dioxaspiro[5.5]undecane units, which are structurally related to the specified methyl ester (Attwood, Barrett, & Florent, 1981). Similarly, Perkins et al. (1992) developed routes to regioisomeric 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols, which share structural similarities with the compound (Perkins et al., 1992).
Chemical Reactions and Properties
Studies have also investigated the reactions and properties of related spiro compounds. Shchepin, Kirillov, and Nedugov (2003) explored the reactions of methyl esters of certain acids with zinc and arylglyoxals, forming products like 2-oxaspiro[5.5]undecane diones, which are similar to the compound of interest (Shchepin, Kirillov, & Nedugov, 2003). Jacobs et al. (1995) described synthetic approaches to hydroxy derivatives of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane, again showing relevance to the structural framework of the compound (Jacobs et al., 1995).
Applications in Natural Sciences
Further research has delved into the occurrence and synthesis of similar compounds in natural systems. Francke and Kitching (2001) discussed spiroacetals in insects, highlighting the widespread presence of compounds like 1,7-dioxaspiro[5.5]undecane in insect secretions, which bears resemblance to the compound of interest (Francke & Kitching, 2001). This indicates potential biological and ecological applications of these compounds.
Eigenschaften
CAS-Nummer |
135257-49-7 |
|---|---|
Produktname |
Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |
Molekularformel |
C45H74O14 |
Molekulargewicht |
825 g/mol |
IUPAC-Name |
methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |
InChI |
InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+ |
InChI-Schlüssel |
MDOBHPCVWZRBNM-RWPZCVJISA-N |
Isomerische SMILES |
CCC(=O)OC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
SMILES |
CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Kanonische SMILES |
CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Synonyme |
didemnaketal A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



